molecular formula C10H17N3O9S B1582820 Glutathionesulfonic acid CAS No. 3773-07-7

Glutathionesulfonic acid

Cat. No. B1582820
CAS RN: 3773-07-7
M. Wt: 355.32 g/mol
InChI Key: QGWRMTHFAZVWAM-UHFFFAOYSA-N
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Description

Glutathionesulfonic acid, also known as Glutathione sulfonate, is a small molecule that belongs to the class of organic compounds known as oligopeptides . It is a metabolite of glutathione and is used to increase the tissue-to-plasma concentration ratio of thiopental sodium .


Synthesis Analysis

A multiple-label stable isotope dilution assay for quantifying glutathione, glutathione disulfide, and glutathione sulfonic acid in erythrocytes was developed . The synthesis of glutathione sulfonic acid labeled in the cysteine moiety was performed according to a specific method .


Molecular Structure Analysis

The molecular formula of Glutathionesulfonic acid is C10H17N3O9S . Its average molecular weight is 355.322 Da .


Chemical Reactions Analysis

Glutathionesulfonic acid is identified as the sole product of low-dose x-radiolysis of dilute, air-saturated aqueous solutions of oxidized glutathione . The radiation-chemical yields are similar to those of cysteic acid from cystine and taurine from cystamine under similar conditions .


Physical And Chemical Properties Analysis

Glutathionesulfonic acid appears as a white powder . It forms a clear colorless solution at 50 mg/ml of water .

Scientific Research Applications

Redox Modifications in Cell Signaling

Glutathione plays a pivotal role in maintaining the redox balance within cells, crucial for cell signaling. It influences protein function through reversible disulfide bond formation, including the formation of mixed disulfides between protein cysteines and glutathione, known as S-glutathiolation. This process is integral to stabilizing extracellular proteins, protecting against irreversible oxidation, and regulating enzyme and transcription factor activities, such as nuclear factor-kappaB, p53, and activator protein-1. These functions are crucial in transducing oxidative stress signals into gene expression changes linked to cell proliferation, differentiation, and apoptosis (Biswas, Chida, & Rahman, 2006).

Glutathione Biosynthesis and Modulation

The biosynthesis of glutathione involves gamma-glutamylcysteine synthetase and GSH synthetase. It plays a critical role in cellular protection against oxidative stress, and its modulation is essential for increasing cellular GSH levels, which could have therapeutic applications (Anderson, 1998).

Glutathione in Plant Homeostasis and Stress Response

In plants, glutathione is essential for managing environmental stresses. It plays a role in the adaptation to temperature extremes, tolerance to xenobiotics, and response to biotic and abiotic stresses. Its level correlates with these adaptations, underlining its significance in plant physiology (May, Vernoux, Leaver, Montagu, & Inzé, 1998).

Glutathione S-sulfonate as a Competitive Inhibitor

Glutathione S-sulfonate (GSSO3H) acts as a potent competitive inhibitor of glutathione S-transferases, essential enzymes in detoxification pathways. This has implications for how sulfur dioxide and its metabolites might affect detoxification processes (Leung, Post, & Menzel, 1985).

Glutathione in Contaminant Transformation

Glutathione conjugation is a key biochemical reaction in the transformation and detoxification of contaminants like alachlor and metolachlor, highlighting its role in environmental science and toxicology (Field & Thurman, 1996).

Protective Role Against Oxidative Injury

Glutathione offers protection against oxidative injury in human retinal pigment epithelium, demonstrating its importance in ocular health and potential therapeutic applications (Sternberg, Davidson, Jones, Hagen, Reed, & Drews-Botsch, 1993).

Development of Glutathione Probes

Advancements in creating fluorescent and colorimetric probes for glutathione have significant implications for medical imaging and diagnosis. These probes are designed to selectively respond to glutathione and are used in imaging cells, tissues, and small animals (Lee, Li, Zhou, Yin, & Yoon, 2018).

Regulation of Glutathione Synthesis

Understanding the regulation of glutathione synthesis, including the role of cysteine and the enzyme γ-glutamylcysteine synthetase, is crucial for insights into liver function and the impact of conditions like oxidative stress and diabetes on glutathione levels (Lu, 1999).

Safety And Hazards

According to the safety data sheet, if inhaled or contacted with skin or eyes, it is advised to move the person into fresh air, wash off with soap and plenty of water, and rinse eyes with water . If swallowed, rinse mouth with water and never give anything by mouth to an unconscious person .

Future Directions

As of now, Glutathionesulfonic acid is used for research and development purposes only. Its future directions are not clearly defined yet, but it continues to be a subject of scientific research .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWRMTHFAZVWAM-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutathionesulfonic acid

CAS RN

3773-07-7
Record name Glutathionesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione sulfonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTATHIONESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU672FB3GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
TC Owen, AC Wilbraham - Radiation Research, 1972 - meridian.allenpress.com
… We now report the identification of glutathionesulfonic acid (GS03H; II) as the exclusive product of low-dose x-radiolysis of dilute air-saturated aqueous solutions of oxidized glutathione. …
Number of citations: 12 meridian.allenpress.com
Y Ohkawa, T Fujimoto, K Higashiyama… - Biological and …, 2002 - jstage.jst.go.jp
… The effects of glutathione (GSH) and glutathionesulfonic acid sodium salt [N-(N-g-L-glutamyl-L-b-sulfoalanyl)glycine sodium salt, GSO3Na], which is a minor metabolite of GSH, on the …
Number of citations: 12 www.jstage.jst.go.jp
CY Tai, CT Ho - Journal of Agricultural and Food Chemistry, 1998 - ACS Publications
… The disappearance of sulfur-containing compounds in the products of glutathionesulfonic acid and glucose reaction systems indicated glutathionesulfonic acid could not provide …
Number of citations: 56 pubs.acs.org
S Odani, T Koide, T Ono, Y Aoyagi - Analytical biochemistry, 1988 - Elsevier
… phosphoserine, phosphotyrosine, cysteic acid, homocysteic acid, and glutathionesulfonic acid was achieved within 35 min, with no regeneration of the column being required. Tyrosine-…
Number of citations: 12 www.sciencedirect.com
SC Melissis, DJ Rigden, YD Clonis - Journal of Chromatography A, 2001 - Elsevier
… terminal biomimetic moiety glutathione analogues (glutathionesulfonic acid, S-methyl-glutathione … comprising as terminal biomimetic moiety glutathionesulfonic acid (BM1), exhibited the …
Number of citations: 33 www.sciencedirect.com
Y Taniyama, C Seko, M Kikuchi - Journal of Biological Chemistry, 1990 - Elsevier
… This observation was confirmed by quantitative formation of free glutathionesulfonic acid … This observation was confirmed by quantita- tive formation of free glutathionesulfonic acid from …
Number of citations: 39 www.sciencedirect.com
MF Lou, LL Poulsen, DM Ziegler - Methods in Enzymology, 1987 - Elsevier
… The concentrations of cysteic acid and glutathionesulfonic acid, the two principal sulfonic acids … 14 In this system, cysteic acid and glutathionesulfonic acid elute at 26 and 63 min, respec…
Number of citations: 28 www.sciencedirect.com
A Rinaldo-Matthis, S Ahmad, A Wetterholm… - Biochemistry, 2012 - ACS Publications
… Taking advantage of a strong competitive inhibitor, glutathionesulfonic acid, shown here by crystallography to bind in the same location as GSH, we determined the overall dissociation …
Number of citations: 16 pubs.acs.org
A Habib, J Maclouf - Archives of biochemistry and biophysics, 1992 - Elsevier
Leukotriene (LT) A 4 metabolism was studied in human platelets and endothelial cells, since both cells could be involved in transcellular formation of LTC 4 . Upon addition of …
Number of citations: 27 www.sciencedirect.com
CA Staab, J Ålander, R Morgenstern… - Chemico-biological …, 2009 - Elsevier
… Glutathionesulfonic acid is a well-known inhibitor for glutathione transferases, a family of … to the IC50 value of the established inhibitor glutathionesulfonic acid (5.3 μM) and considerably …
Number of citations: 53 www.sciencedirect.com

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